Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two 4-butoxybenzoyl groups attached to a nonanedioate backbone, making it a versatile molecule in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate typically involves esterification reactions. One common method is the reaction of 4-butoxybenzoic acid with nonanedioic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, facilitated by the presence of the benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate involves its interaction with molecular targets through its functional groups. The ester linkages and benzoyl groups allow it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The pathways involved include ester hydrolysis, nucleophilic attack, and radical formation.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-hydroxyphenyl)methane
- Bis(4-methoxyphenyl)methane
- Bis(4-aminophenyl)methane
Uniqueness
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate stands out due to its unique combination of butoxybenzoyl groups and nonanedioate backbone, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific dielectric properties and high thermal stability.
Properties
CAS No. |
125606-09-9 |
---|---|
Molecular Formula |
C43H48O10 |
Molecular Weight |
724.8 g/mol |
IUPAC Name |
bis[4-(4-butoxybenzoyl)oxyphenyl] nonanedioate |
InChI |
InChI=1S/C43H48O10/c1-3-5-30-48-34-18-14-32(15-19-34)42(46)52-38-26-22-36(23-27-38)50-40(44)12-10-8-7-9-11-13-41(45)51-37-24-28-39(29-25-37)53-43(47)33-16-20-35(21-17-33)49-31-6-4-2/h14-29H,3-13,30-31H2,1-2H3 |
InChI Key |
RADUBFOJGAUWFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.